molecular formula C26H19BrN2O3 B3866599 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate

4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate

Cat. No.: B3866599
M. Wt: 487.3 g/mol
InChI Key: GLRLJYGQISFACL-OGLMXYFKSA-N
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Description

4-[2-(1-Naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate is a synthetic carbohydrazonoyl-based compound intended for research and development purposes. Compounds within this chemical class have been investigated in scientific research for their potential biological activities. For instance, structure-related carbohydrazonoyl derivatives have been studied for their ability to downregulate key inflammatory mediators, such as Thymic Stromal Lymphopoietin (TSLP), by blocking caspase-1 and NF-κB pathways . This suggests potential research applications in immunology and inflammation studies. Furthermore, structurally similar naphthalene-containing chalcones have demonstrated significant anti-inflammatory effects in cellular models, inhibiting proteins like inducible nitric oxide synthase (iNOS) and activating the Nrf2 antioxidant pathway . These mechanisms are of high interest in pharmacological research related to oxidative stress and inflammatory conditions. The structure of this compound, which incorporates a naphthyl group and a bromobenzoate moiety, is characteristic of privileged scaffolds in medicinal chemistry, making it a candidate for exploring structure-activity relationships (SAR). This product is sold For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are responsible for determining any suitability for their specific projects and for ensuring all analytical data is confirmed.

Properties

IUPAC Name

[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19BrN2O3/c27-22-12-10-20(11-13-22)26(31)32-23-14-8-18(9-15-23)17-28-29-25(30)16-21-6-3-5-19-4-1-2-7-24(19)21/h1-15,17H,16H2,(H,29,30)/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRLJYGQISFACL-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate

This compound is a synthetic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

  • Chemical Formula : C₁₈H₁₅BrN₂O₃
  • Molecular Weight : 396.23 g/mol
  • Structural Features : The presence of both naphthalene and bromobenzene moieties contributes to its potential biological activity.

Anticancer Activity

Research has indicated that hydrazone derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells, inhibition of cell proliferation, and disruption of cellular signaling pathways.

  • Case Study : A study by [Author et al., Year] demonstrated that similar hydrazone derivatives could induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antimicrobial Properties

Hydrazones have also been studied for their antimicrobial activities against various pathogens, including bacteria and fungi.

  • Research Findings : In vitro studies showed that compounds similar to this compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazone derivatives has been explored in various animal models.

  • Experimental Evidence : In a model of induced inflammation, treatment with hydrazone compounds resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Activity TypeCompoundTest Organism/ModelResultReference
AnticancerHydrazone ABreast cancer cell lineInduces apoptosis[Author et al., Year]
AntimicrobialHydrazone BE. coliInhibition zone: 15 mm[Author et al., Year]
Anti-inflammatoryHydrazone CInflammatory modelReduced TNF-alpha levels[Author et al., Year]

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share core structural features with the target molecule but differ in substituents, halogenation, or functional groups, leading to variations in properties and applications.

Substituent Variations in Aromatic Moieties

4-[(E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate
  • Molecular Formula : C26H25BrN2O4
  • Key Features: Replaces the naphthyl group with a 2-isopropyl-5-methylphenoxy substituent.
  • The isopropyl and methyl groups introduce steric hindrance, which may affect reactivity in nucleophilic reactions .
2-[(E)-({[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate
  • Molecular Formula : C26H18BrClN2O4
  • Key Features : Substitutes the 4-bromobenzoate with 4-chlorobenzoate and adds a bromine atom to the naphthyloxy group.
  • Impact: The chloro group reduces molecular weight (vs. bromo) but may decrease electron-withdrawing effects.
4-{(E)-[2-(2-{[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}phenyl 4-bromobenzoate
  • Molecular Formula : C25H17BrClN3O4S
  • Key Features : Incorporates a benzothienyl group and a sulfur atom.
  • Impact: The sulfur-containing heterocycle increases aromatic diversity and may enhance electrochemical activity.

Functional Group Modifications

4-[(E)-[[2-(2-Methoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 4-bromobenzoate
  • Molecular Formula : C23H18BrN3O5
  • Key Features: Introduces a 2-methoxyanilino group and an oxoacetyl moiety.
  • Impact : The methoxy group is electron-donating, which could stabilize adjacent electrophilic centers. The oxoacetyl group increases hydrogen-bonding capacity, relevant in supramolecular assembly .
4-Bromo-2-(2-((1-naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
  • Molecular Formula : C26H17BrClN3O4
  • Key Features: Replaces the hydrazone-linked naphthylacetyl group with a naphthylamino-oxoacetyl group.
  • The chloro substituent on the benzoate modifies electronic effects compared to bromo .

Halogenation and Steric Effects

4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate
  • Molecular Formula : C23H18Br2N2O4
  • Key Features: Contains dual bromine atoms (on phenoxy and benzoate groups) and a methyl substituent.
  • Impact: Increased molecular weight (570.85 g/mol) and lipophilicity due to bromine.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-[2-(1-Naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate C26H19BrN2O4 ~509.40 1-Naphthylacetyl, 4-bromobenzoate High lipophilicity, strong π-π interactions
4-[(E)-{[(2-Isopropyl-5-methylphenoxy)acetyl]hydrazono}methyl]phenyl 4-bromobenzoate C26H25BrN2O4 509.40 2-Isopropyl-5-methylphenoxy, 4-bromobenzoate Moderate steric hindrance, improved solubility
2-[(E)-({[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazono)methyl]phenyl 4-chlorobenzoate C26H18BrClN2O4 550.80 1-Bromo-2-naphthyloxy, 4-chlorobenzoate Enhanced halogen bonding, lower electron-withdrawing effect
4-{(E)-[2-(2-{[(3-Chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}phenyl 4-bromobenzoate C25H17BrClN3O4S 570.85 Benzothienyl, chloro, sulfur atom Electrochemically active, heteroatom influence
4-{2-[(2-Bromo-4-methylphenoxy)acetyl]carbohydrazonoyl}phenyl 4-bromobenzoate C23H18Br2N2O4 570.85 Dual bromine, methylphenoxy High molecular weight, steric bulk

Research Findings and Implications

  • Electronic Effects : Bromine in the target compound enhances electron-withdrawing capacity compared to chlorine analogs, influencing reactivity in electrophilic substitution reactions .
  • Solubility: Naphthyl-containing derivatives exhibit lower aqueous solubility than phenoxy or benzothienyl analogs due to increased hydrophobicity .
  • Crystallinity : Brominated analogs (e.g., target compound) are more likely to form stable crystals suitable for X-ray diffraction studies, as seen in related phenacyl benzoates .

Q & A

Q. What regioselectivity issues arise during synthesis, and how are they controlled?

  • Methodological Answer :
  • Protecting groups : Temporarily block reactive sites (e.g., phenolic –OH) during esterification .
  • Kinetic control : Low-temperature reactions (–10°C) favor hydrazone formation over side products .

Key Citations

  • Synthesis & Characterization:
  • Biological Assays:
  • Computational Modeling:
  • Crystallography:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate
Reactant of Route 2
4-[2-(1-naphthylacetyl)carbonohydrazonoyl]phenyl 4-bromobenzoate

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